![molecular formula C5H7ClN2O2 B563059 Imidazol-1-yl-acetic Acid-d2 Hydrochloride CAS No. 1185102-88-8](/img/structure/B563059.png)
Imidazol-1-yl-acetic Acid-d2 Hydrochloride
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Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of Imidazol-1-yl-acetic Acid-d2 Hydrochloride consists of an imidazole ring attached to an acetic acid moiety. The deuterium substitution (d2) occurs at specific positions within the molecule .
Chemical Reactions Analysis
Imidazol-1-yl-acetic Acid-d2 Hydrochloride can participate in various chemical reactions, including esterification, hydrolysis, and nucleophilic substitutions. Its reactivity depends on the functional groups present in the imidazole ring and the carboxylic acid portion .
Physical And Chemical Properties Analysis
Mechanism of Action
Imidazol-1-yl-acetic Acid-d2 Hydrochloride serves as a key intermediate in the synthesis of zoledronic acid . Zoledronic acid is a bisphosphonate used to treat conditions such as tumor-induced hypercalcemia and bone damage caused by cancer. It inhibits osteoclast activity and bone resorption by decreasing calcium release from bones into the blood. The imidazole ring in zoledronic acid plays a crucial role in its mechanism of action .
Safety and Hazards
properties
IUPAC Name |
2-(4,5-dideuterioimidazol-1-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H/i1D,2D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZJSYXGKHQHRA-PRDLOPAJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C=N1)CC(=O)O)[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662035 |
Source
|
Record name | [(4,5-~2~H_2_)-1H-Imidazol-1-yl]acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazol-1-yl-acetic Acid-d2 Hydrochloride | |
CAS RN |
1185102-88-8 |
Source
|
Record name | [(4,5-~2~H_2_)-1H-Imidazol-1-yl]acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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